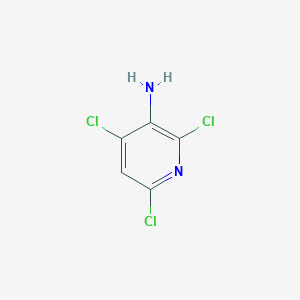2,4,6-Trichloropyridin-3-amine
CAS No.: 91872-08-1
Cat. No.: VC3800879
Molecular Formula: C5H3Cl3N2
Molecular Weight: 197.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91872-08-1 |
|---|---|
| Molecular Formula | C5H3Cl3N2 |
| Molecular Weight | 197.45 g/mol |
| IUPAC Name | 2,4,6-trichloropyridin-3-amine |
| Standard InChI | InChI=1S/C5H3Cl3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 |
| Standard InChI Key | DUJCPIVNSCGBIH-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(N=C1Cl)Cl)N)Cl |
| Canonical SMILES | C1=C(C(=C(N=C1Cl)Cl)N)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a pyridine ring—a six-membered aromatic ring with one nitrogen atom—modified by three chlorine atoms at the 2-, 4-, and 6-positions and an amine (-NH) group at the 3-position (Figure 1) . This substitution pattern creates significant steric and electronic effects, influencing its reactivity in nucleophilic and electrophilic reactions. The chlorine atoms, being electron-withdrawing groups, deactivate the ring toward electrophilic substitution while directing incoming nucleophiles to specific positions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 197.45 g/mol | |
| Density | ||
| Melting Point | ||
| Boiling Point |
Spectroscopic Data
While direct spectroscopic data (e.g., NMR, IR) for 2,4,6-trichloropyridin-3-amine is limited in the provided sources, analogous chlorinated pyridines exhibit characteristic peaks. For example, in , the amine proton typically resonates at , while aromatic protons in chlorinated pyridines appear downfield due to electron withdrawal . The presence of three chlorine atoms would further deshield adjacent protons, leading to distinct splitting patterns.
Synthesis and Industrial Production
Patent-Based Synthesis Routes
A primary method for synthesizing 2,4,6-trichloropyridin-3-amine involves a two-step process starting from 2,6-dichloropyridine (Figure 2) :
-
Oxidation and Nitration:
-
Chlorination:
Table 2: Optimized Reaction Conditions
Alternative Approaches
Physicochemical Properties and Stability
Solubility and Reactivity
2,4,6-Trichloropyridin-3-amine is sparingly soluble in water due to its hydrophobic chlorinated structure but dissolves in polar aprotic solvents like dichloromethane and dimethylformamide . The amine group enables participation in condensation and alkylation reactions, while the chlorine atoms facilitate nucleophilic aromatic substitution (SNAr) under basic conditions .
Thermal and Oxidative Stability
The compound decomposes at elevated temperatures (), releasing toxic gases such as hydrogen chloride () and nitrogen oxides () . Storage recommendations include maintaining temperatures between and in inert atmospheres to prevent hydrolysis or oxidative degradation .
Regulatory Compliance
The compound is classified under HS Code 2933399090, indicating its status as a heterocyclic chemical with nitrogen atoms . Proper disposal methods must adhere to local regulations for halogenated waste to mitigate ecological impact .
Comparative Analysis with Related Compounds
2,4,6-Trichloroaniline vs. 2,4,6-Trichloropyridin-3-amine
While both compounds feature three chlorine atoms, 2,4,6-trichloroaniline (CAS 634-93-5) contains a benzene ring with an amine group, whereas 2,4,6-trichloropyridin-3-amine’s pyridine ring introduces nitrogen-induced polarity differences . This structural distinction alters reactivity: the pyridine derivative undergoes SNAr more readily due to the electron-deficient aromatic system .
Table 4: Structural and Functional Comparisons
| Property | 2,4,6-Trichloropyridin-3-amine | 2,4,6-Trichloroaniline |
|---|---|---|
| Aromatic System | Pyridine | Benzene |
| Molecular Formula | ||
| Boiling Point | ||
| Key Reactivity | SNAr, Condensation | Electrophilic Substitution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume